molecular formula C12H26Cl2N2O B1530081 4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride CAS No. 1248509-76-3

4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride

Cat. No.: B1530081
CAS No.: 1248509-76-3
M. Wt: 285.25 g/mol
InChI Key: DZCPINYJSPXWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride” is a complex organic molecule that contains a pyrrolidine ring and a piperidine ring . Pyrrolidine and piperidine are both five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a piperidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Synthetic Approaches and Molecular Design

  • A study focused on synthetic bacteriochlorins, incorporating spiro-piperidine units for enhanced stability and spectral tuning. This method allows for nitrogen derivatization and the introduction of auxochromes to adjust spectral properties, suggesting potential in photodynamic therapy and solar energy conversion (Reddy et al., 2013).

Molecular Dynamics and Corrosion Inhibition

  • Research on piperidine derivatives, including quantum chemical calculations and molecular dynamics simulations, was conducted to evaluate their efficiency as corrosion inhibitors for iron. This highlights the compound's potential in materials science and corrosion protection (Kaya et al., 2016).

Pharmacological Applications

  • A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives were synthesized and tested for antiarrhythmic and antihypertensive activities. Their effectiveness was associated with alpha-adrenolytic properties, indicating potential in cardiovascular drug development (Malawska et al., 2002).

Chemical Stability Studies

  • The stability of a pyrrolo-[3,4-c]pyridine derivative was investigated, showing pH-dependent hydrolysis. This research is critical for understanding the stability of similar compounds in pharmaceutical formulations (Muszalska & Wojtyniak, 2007).

Synthetic Methodology

  • A novel synthesis method for 3-(Pyrrolidin-1-yl)piperidine, a compound of significance in medicinal chemistry, was proposed. This simplifies the production process, making it more feasible for large-scale applications (Smaliy et al., 2011).

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethoxymethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.2ClH/c1-2-8-14(7-1)9-10-15-11-12-3-5-13-6-4-12;;/h12-13H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCPINYJSPXWEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOCC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride
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4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride
Reactant of Route 3
4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride
Reactant of Route 4
4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride
Reactant of Route 5
4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride
Reactant of Route 6
4-((2-(Pyrrolidin-1-yl)ethoxy)methyl)piperidine dihydrochloride

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